Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is a chemical compound with the CAS No. 1073555-07-3. It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 six-membered ring . The molecule is composed of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and a tertiary amide . It contains a total of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Herbicidal Activity and Plant Growth Regulation
- Herbicidal and Cytokinin-like Activities : Compounds incorporating a piperazine ring and aryl(thio)carbamoyl groups have been evaluated for their potential as herbicides and cytokinin mimics. Some derivatives showed significant herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).
Antibacterial Agents
- Antibacterial Applications : Derivatives with the piperazine structure have been found to possess significant antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the role of piperazine derivatives as potential antibacterial agents (Matsumoto & Minami, 1975).
Antimicrobial and Enzymatic Inhibition
- Antimicrobial and Enzymatic Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown good to moderate antimicrobial activity against test microorganisms. Some compounds also exhibited antiurease and antilipase activities, indicating their potential in treating infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Characterization of Derivatives
- Synthetic Approaches and Biological Evaluation : Studies on the synthesis and characterization of derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, have provided insights into their structural features and potential antibacterial and antifungal activities. This illustrates the versatility of piperazine derivatives in drug development (Kulkarni et al., 2016).
Neuroprotective Properties
- Multi-target Therapeutic Approach to Neuroprotection : Some derivatives have been designed to offer a multi-target therapeutic approach for the treatment of Alzheimer's disease, showcasing neuroprotective properties by inhibiting acetylcholinesterase activity and displaying antioxidant properties (Lecanu et al., 2010).
Properties
IUPAC Name |
ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8-11-2/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGNWNPUFGLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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